molecular formula C9H10N2O5 B1586824 4,5-Dimethoxy-2-nitrobenzamide CAS No. 4959-60-8

4,5-Dimethoxy-2-nitrobenzamide

Cat. No. B1586824
Key on ui cas rn: 4959-60-8
M. Wt: 226.19 g/mol
InChI Key: KSBGGQRDBYVDSC-UHFFFAOYSA-N
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Patent
US09440961B2

Procedure details

A suspension of 4,5-dimethoxy-2-nitrobenzamide (5.8 g, 25.6 mmol) in a 1:1 mixture of DME/MeOH (total volume 200 ml) and 10% Pd/C (0.7 g) was hydrogenated at RT using a balloon filled with hydrogen gas. The reaction was stirred for 16 h and the reaction mixture filtered through Celite®. The pad of Celite® was washed with a 1:1 mixture of MeOH/CH2Cl2 (200 mL). The filtrate was then concentrated in vacuo and dried under high vacuum overnight to give 2-amino-4,5-dimethoxybenzamide. (5.0 g, 25.5 mmol, 99%). HPLC retention time 2.303 mins.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.7 g
Type
catalyst
Reaction Step Three
Name
DME MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:11]([O:12][CH3:13])=[CH:10][C:6]([C:7]([NH2:9])=[O:8])=[C:5]([N+:14]([O-])=O)[CH:4]=1.[H][H]>[Pd].COCCOC.CO>[NH2:14][C:5]1[CH:4]=[C:3]([O:2][CH3:1])[C:11]([O:12][CH3:13])=[CH:10][C:6]=1[C:7]([NH2:9])=[O:8] |f:3.4|

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
COC1=CC(=C(C(=O)N)C=C1OC)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.7 g
Type
catalyst
Smiles
[Pd]
Name
DME MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC.CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at RT
FILTRATION
Type
FILTRATION
Details
the reaction mixture filtered through Celite®
WASH
Type
WASH
Details
The pad of Celite® was washed with a 1:1 mixture of MeOH/CH2Cl2 (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
dried under high vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=C(C(=O)N)C=C(C(=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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